Scientific Field: Pharmacology
Application Summary: The pharmacological properties of derivatives of this compound are studied for their potential therapeutic effects, such as anti-inflammatory activity.
Methods of Application: Derivatives are tested in vitro and in vivo for their biological activity. Assays are conducted to determine their efficacy in reducing inflammation.
Results: Some derivatives have shown promising anti-inflammatory activity, with a percentage inhibition range that is comparable to standard drugs like diclofenac sodium .
Application Summary: This compound is used as a teaching tool in chemistry education to illustrate principles of organic chemistry and synthesis.
Results: Students gain a deeper understanding of organic synthesis techniques and the practical applications of organic compounds in various fields.
For the most current and detailed information, consulting the latest research articles and reviews in the respective fields is recommended .
2-(5-Chloro-2-phenoxyphenyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 262.69 g/mol. It is also known by its CAS number 70958-20-2 and is characterized by the presence of a chloro group and a phenoxy group attached to a phenylacetic acid backbone. This compound exhibits significant versatility, making it valuable in various industrial applications, particularly in the pharmaceutical and agrochemical sectors
The chemical behavior of 2-(5-Chloro-2-phenoxyphenyl)acetic acid can be explored through various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:
These reactions are fundamental for synthesizing derivatives that may have enhanced biological or chemical properties
2-(5-Chloro-2-phenoxyphenyl)acetic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. It serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and etodolac, which are widely used to treat pain and inflammation. Additionally, it has shown potential in modulating various biological pathways due to its ability to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism
The synthesis of 2-(5-Chloro-2-phenoxyphenyl)acetic acid typically involves several key steps: These methods can vary based on the specific reagents and conditions used, allowing for optimization depending on desired yields and purity
The applications of 2-(5-Chloro-2-phenoxyphenyl)acetic acid span several industries: Research indicates that 2-(5-Chloro-2-phenoxyphenyl)acetic acid interacts with various biological targets. Its inhibitory effects on cytochrome P450 enzymes (specifically CYP1A2, CYP2C19, and CYP2C9) suggest potential implications for drug-drug interactions when co-administered with other medications metabolized by these enzymes. Such interactions may influence the pharmacokinetics of concomitant drugs, necessitating careful consideration during therapeutic use . Several compounds exhibit structural or functional similarities to 2-(5-Chloro-2-phenoxyphenyl)acetic acid. Here is a comparison highlighting their uniqueness: These compounds share structural features but differ significantly in their biological activities and applications, underscoring the unique role of 2-(5-Chloro-2-phenoxyphenyl)acetic acid in both pharmaceutical and agrochemical contexts .
Compound Name Similarity Score Key Features 2-(2-(4-Chlorophenoxy)phenyl)acetic acid 0.98 Similar structure with different substituents 3-(3-Chloro-4-methoxyphenyl)propanoic acid 0.82 Contains a methoxy group instead of phenoxy 4-(4-Chlorophenoxy)butanoic acid 0.78 Longer carbon chain with similar functional groups 2-(3-Phenoxyphenyl)propanoic acid 0.76 Variation in phenoxy positioning
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GHS Hazard Statements
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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